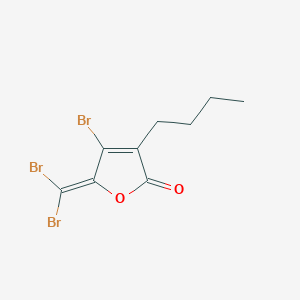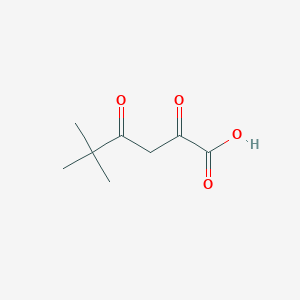![molecular formula C9H14NO4- B14511453 4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate CAS No. 63662-53-3](/img/structure/B14511453.png)
4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methyl group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethoxyethanol . This intermediate can then be further reacted with appropriate reagents to introduce the methyl and oxobut-2-enoate groups. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
63662-53-3 |
|---|---|
Molecular Formula |
C9H14NO4- |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(6-8(11)12)9(13)14-5-4-10(2)3/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
OIBXXJZBNZURNM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)[O-])C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


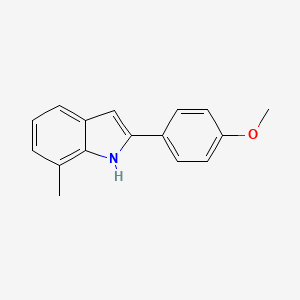
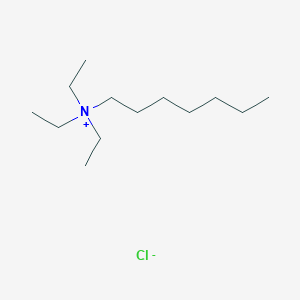
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
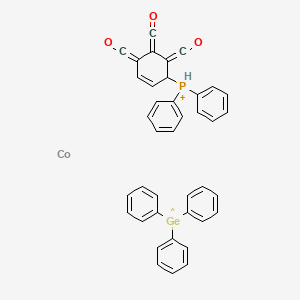

![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
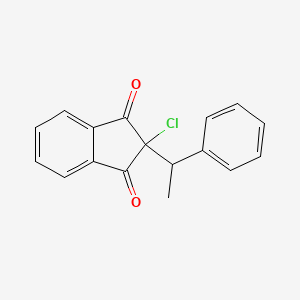

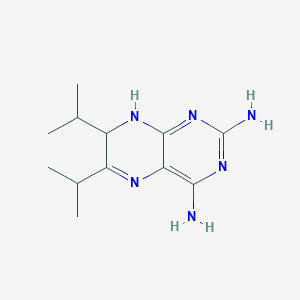
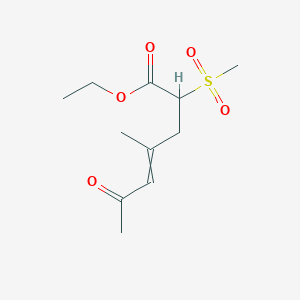
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
